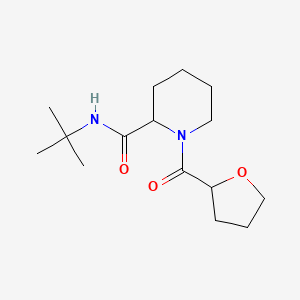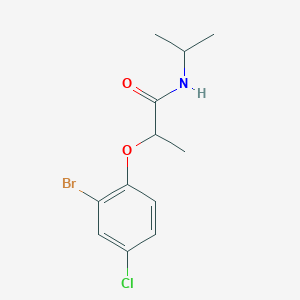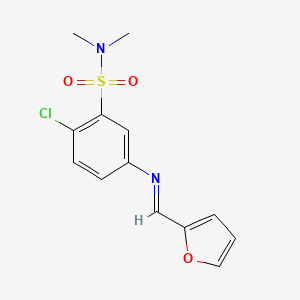
N-tert-butyl-1-(oxolane-2-carbonyl)piperidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butyl-1-(oxolane-2-carbonyl)piperidine-2-carboxamide is a synthetic compound that belongs to the class of piperidine carboxamides. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-tert-butyl-1-(oxolane-2-carbonyl)piperidine-2-carboxamide involves the inhibition of certain enzymes that are involved in various physiological processes. Specifically, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, N-tert-butyl-1-(oxolane-2-carbonyl)piperidine-2-carboxamide can increase the levels of acetylcholine in the brain, which has potential therapeutic effects in diseases such as Alzheimer's.
Biochemical and Physiological Effects
N-tert-butyl-1-(oxolane-2-carbonyl)piperidine-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of acetylcholinesterase with high potency. In addition, N-tert-butyl-1-(oxolane-2-carbonyl)piperidine-2-carboxamide has been shown to have low toxicity in vitro and in vivo studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-tert-butyl-1-(oxolane-2-carbonyl)piperidine-2-carboxamide has several advantages in lab experiments. It is a stable compound that can be easily synthesized in large quantities. In addition, this compound has a high potency as an inhibitor of acetylcholinesterase, which makes it a valuable tool for studying the role of this enzyme in various physiological processes. However, one limitation of N-tert-butyl-1-(oxolane-2-carbonyl)piperidine-2-carboxamide is that it has low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-tert-butyl-1-(oxolane-2-carbonyl)piperidine-2-carboxamide. One potential direction is the development of this compound as a therapeutic agent for diseases such as Alzheimer's, cancer, and diabetes. Another potential direction is the investigation of the structure-activity relationship of this compound to develop more potent inhibitors of acetylcholinesterase. In addition, the use of N-tert-butyl-1-(oxolane-2-carbonyl)piperidine-2-carboxamide as a drug delivery agent could be explored further. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound could provide valuable insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of N-tert-butyl-1-(oxolane-2-carbonyl)piperidine-2-carboxamide involves the reaction between tert-butyl 4-oxopiperidine-1-carboxylate and 2-bromoacetyl oxolane in the presence of a base. The reaction yields N-tert-butyl-1-(oxolane-2-carbonyl)piperidine-2-carboxamide as a white solid with a high yield. This synthesis method has been optimized and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-tert-butyl-1-(oxolane-2-carbonyl)piperidine-2-carboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an inhibitor of certain enzymes that are implicated in diseases such as cancer, Alzheimer's, and diabetes. In addition, N-tert-butyl-1-(oxolane-2-carbonyl)piperidine-2-carboxamide has shown potential as a drug delivery agent due to its ability to cross the blood-brain barrier.
Eigenschaften
IUPAC Name |
N-tert-butyl-1-(oxolane-2-carbonyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-15(2,3)16-13(18)11-7-4-5-9-17(11)14(19)12-8-6-10-20-12/h11-12H,4-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGYIYPGAIDLAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCCN1C(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-1-(oxolane-2-carbonyl)piperidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7562155.png)
![N-[[4-(carbamoylamino)phenyl]methyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B7562166.png)
![1-benzoyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B7562200.png)

![7-chloro-N-[2-methyl-4-(methylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7562212.png)

![[2-oxo-2-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)anilino]ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562217.png)
![3-[(2,5-Dimethylphenyl)methyl]-8,8-dioxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7562221.png)
![[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562227.png)
![(2S)-N-ethyl-2-[(4-methoxyphenyl)sulfonylamino]-N,3-dimethylbutanamide](/img/structure/B7562235.png)
![N-benzyl-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]butanamide](/img/structure/B7562241.png)
![[2-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562249.png)

![[4-(4-Phenylmethoxypiperidine-1-carbonyl)phenyl]methylurea](/img/structure/B7562266.png)